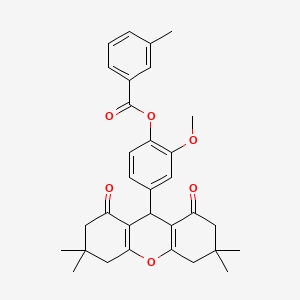![molecular formula C25H26N2O6 B15031446 Diethyl 4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B15031446.png)
Diethyl 4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-DIETHYL 4-{[4-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-{[4-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-(propoxycarbonyl)aniline with diethyl ethoxymethylenemalonate under basic conditions to form the intermediate product. This intermediate is then cyclized to form the quinoline core structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
3,6-DIETHYL 4-{[4-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
3,6-DIETHYL 4-{[4-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3,6-DIETHYL 4-{[4-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or interact with DNA to prevent replication in cancer cells. The exact pathways and molecular targets can vary depending on the specific application .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
3,6-DIETHYL 4-{[4-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diethyl and propoxycarbonyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .
特性
分子式 |
C25H26N2O6 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
diethyl 4-(4-propoxycarbonylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C25H26N2O6/c1-4-13-33-23(28)16-7-10-18(11-8-16)27-22-19-14-17(24(29)31-5-2)9-12-21(19)26-15-20(22)25(30)32-6-3/h7-12,14-15H,4-6,13H2,1-3H3,(H,26,27) |
InChIキー |
VYFBMOJEEZNKHX-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-4-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B15031378.png)
![11-(4-bromophenyl)-8-(4-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B15031387.png)
![5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B15031394.png)
![1-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B15031410.png)
![(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15031415.png)
![(7Z)-7-(4-nitrobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15031419.png)
![1-{5-ethoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B15031426.png)
![(7Z)-3-(4-ethoxyphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15031428.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15031443.png)
![2-[(4-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15031455.png)
![4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B15031462.png)
![7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031466.png)
methyl}quinolin-8-ol](/img/structure/B15031469.png)
